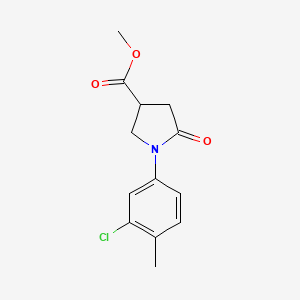

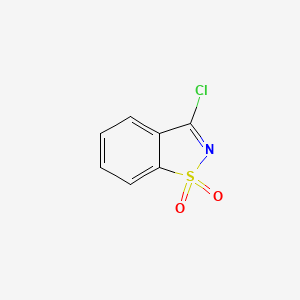

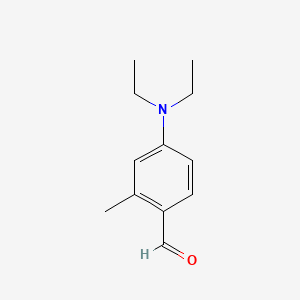

![molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9](/img/structure/B1345282.png)

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

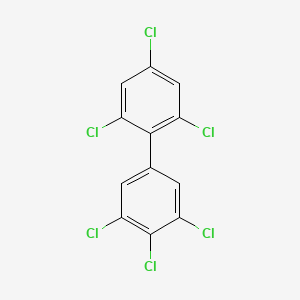

While none of the provided papers directly discuss 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, they do provide insights into related pyrrolopyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives often involves multi-step reactions with high yields. For example, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles was achieved by reacting a hydroxy-dioxo-phenyl-tetrahydropyrrolopyridine with alcohols in the presence of p-toluenesulfonic acid . Similarly, the synthesis of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine involved a four-step reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction analysis . These methods could potentially be adapted for the synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Molecular Structure Analysis

X-ray crystallographic analysis has been used to unambiguously establish the structures of pyrrolopyridine derivatives . Density functional theory (DFT) calculations can also be employed to predict the optimal molecular structure, as demonstrated for 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine . These techniques would likely be applicable to determine the molecular structure of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions. For instance, the reaction of 4-lithiopyridine-3-carbonitrile with aromatic tertiary amides yielded 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives . The Friedlander reaction has been used to transform 4-amino-1H-pyrrole-3-carbonitrile derivatives into substituted pyrrolo[3,2-b]pyridines . These reactions could provide insights into the reactivity of the iodo-substituted pyrrolopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be explored through spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Photoelectron spectroscopy combined with computational methods can elucidate the electronic structure of these compounds . The fluorescence properties of pyridine derivatives have been studied in various solvents, which can affect their emission spectra . These analyses could be relevant to understanding the properties of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile.

科学的研究の応用

-

Drug Discovery : It may serve as a building block in the synthesis of pharmaceuticals, especially those targeting kinases like FGFR1, 2, and 3 .

-

Immunomodulation : This compound has been studied for its potential as an immunomodulator, particularly targeting Janus Kinase 3 (JAK3) . JAK3 is crucial for the signaling of a group of cytokines that are important for the immune system, and inhibitors of JAK3 can be used to treat immune diseases such as organ transplantation .

-

Synthetic Chemistry : It can be used in the synthesis of various heterocyclic compounds. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their properties .

-

Pharmacology : As a structural motif, 1H-pyrrolo[2,3-b]pyridine derivatives are often explored for their pharmacological activities. The iodo and carbonitrile groups could be points of further chemical modification to create new drugs .

-

Catalysis : Derivatives of this compound might be used in catalytic processes to synthesize other complex organic molecules .

-

Organic Synthesis : It can be used as a precursor for synthesizing various organic compounds, including those with potential biological activity .

-

Medicinal Chemistry : This compound may be used in the design and synthesis of new drugs, particularly targeting abnormal activation of FGFR signaling pathways in cancer therapy .

-

Chemical Biology : It could be involved in the study of biological systems through chemical probes derived from this compound .

-

Photophysics : Due to its structural properties, it might be used in the study of light-matter interactions in materials science .

-

Catalysis Research : This compound could be used in catalytic processes, particularly in the development of new catalytic systems for organic transformations .

-

Environmental Chemistry : It may be used in the development of sensors or indicators for environmental monitoring due to its reactivity and potential for forming colored derivatives .

特性

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYSBAEUNYLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640149 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

CAS RN |

956485-59-9 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

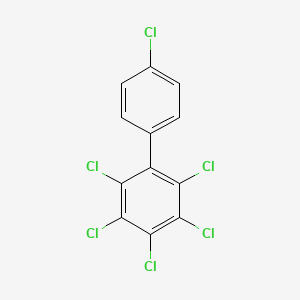

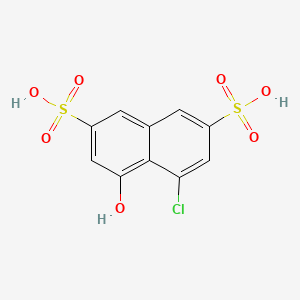

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)